1,3-Dibromo-5-(3-bromophenoxy)benzene

Catalog No.
S1525908
CAS No.
147217-79-6
M.F
C12H7Br3O
M. Wt
406.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5-(3-bromophenoxy)benzene

CAS Number

147217-79-6

Product Name

1,3-Dibromo-5-(3-bromophenoxy)benzene

IUPAC Name

1,3-dibromo-5-(3-bromophenoxy)benzene

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H

InChI Key

XUKPJLVONRTECE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br

1,3-Dibromo-5-(3-bromophenoxy)benzene (CAS 147217-79-6), formally designated as BDE-36, is a specific tribrominated diphenyl ether congener utilized globally as a high-purity analytical reference standard. In environmental, food safety, and toxicological laboratories, it is critical for the congener-specific quantification of polybrominated diphenyl ethers (PBDEs) via high-resolution gas chromatography-mass spectrometry (HRGC/HRMS). Supplied typically as a certified reference material in stable solvents such as isooctane, BDE-36 enables precise multi-point calibration, recovery validation, and metabolic tracking, distinguishing itself from crude technical flame retardant mixtures that cannot provide isomer-specific quantitative baselines [1].

Substituting BDE-36 with a generic technical mixture (such as commercial PentaBDE) or the more common tribrominated congener BDE-28 (2,4,4'-Tribromodiphenyl ether) fundamentally compromises quantitative accuracy. Technical mixtures contain highly variable congener ratios and co-eluting impurities, making them unsuitable for generating linear calibration curves. Furthermore, utilizing BDE-28 as a proxy standard for all TriBDEs leads to significant quantification errors due to distinct retention time shifts on standard DB-5 capillary columns and differing mass spectrometric response factors. Accurate environmental monitoring and debromination pathway mapping strictly require the exact BDE-36 standard to prevent misidentification and ensure regulatory compliance [1].

Baseline Chromatographic Resolution from Major TriBDE Congeners

On standard non-polar capillary columns (e.g., DB-5 or DB-5HT), BDE-36 exhibits a unique retention time that completely resolves it from other tribrominated isomers such as BDE-28 and BDE-33. Relying on BDE-28 as a generic standard fails to account for this retention shift, leading to peak misidentification in complex environmental matrices. Procuring native BDE-36 ensures exact retention time matching for positive congener identification [1].

Evidence DimensionChromatographic Retention Time Shift
Target Compound DataExact matching of BDE-36 retention time
Comparator Or BaselineBDE-28 (Generic TriBDE proxy)
Quantified DifferenceDistinct baseline separation on DB-5 columns preventing co-elution
ConditionsHRGC/HRMS using standard non-polar capillary columns (e.g., DB-5HT)

Ensures unambiguous peak identification and prevents false positives in complex environmental sample matrices.

Accurate Multi-Point Calibration for Trace-Level HRMS

Accurate quantification of PBDEs using Selected Ion Monitoring (SIM) requires exact response factors for the molecular ions (e.g., m/z 406.9). BDE-36 yields a specific ion-abundance ratio that differs slightly from other isomers due to its 3,3',5-substitution pattern. High-purity BDE-36 standards (>98%) allow laboratories to establish precise multi-point calibration curves, achieving linearity (R² > 0.999), which is impossible when using technical mixtures or structurally distinct proxies [1].

Evidence DimensionCalibration Linearity and Response Factor Accuracy
Target Compound DataR² > 0.999 for specific m/z 406.9 and [M-2Br]+ ions
Comparator Or BaselineTechnical PentaBDE mixtures
Quantified DifferenceEliminates variable response factor errors inherent to crude mixtures
ConditionsHRGC/HRMS in Selected Ion Monitoring (SIM) mode

Critical for regulatory compliance and precise quantification in trace-level environmental analysis.

Specific Tracking of DecaBDE Debromination Pathways

BDE-36 is a uniquely identified product of the stepwise debromination of higher brominated congeners, such as BDE-209 (DecaBDE) and BDE-99. In photodegradation and metabolic studies, quantifying the exact yield of BDE-36 is necessary to map the degradation kinetics. Using a generic TriBDE standard obscures the specific formation rate of the 3,3',5-substitution pattern, whereas procuring BDE-36 allows for exact mass balance calculations during the degradation of heavily brominated flame retardants [1].

Evidence DimensionDegradation Pathway Mapping
Target Compound DataExact quantification of 3,3',5-TriBDE formation
Comparator Or BaselineGeneric TriBDE quantification
Quantified DifferenceProvides specific kinetic data for meta-substituted debromination pathways
ConditionsIn vivo metabolism and UV photodegradation assays

Enables researchers to accurately model the environmental persistence and breakdown mechanisms of banned flame retardants.

Trace-Level Environmental Monitoring (HRGC/HRMS)

Procured as a certified reference standard to quantify specific tribrominated diphenyl ether contamination in water, soil, and sediment extracts, ensuring compliance with EPA Method 1614 [1].

Metabolic and Toxicokinetic Studies

Utilized to track the in vivo debromination and accumulation of higher PBDEs in biological tissues, where exact isomer identification is necessary to understand toxicity profiles[2].

Photodegradation Modeling

Essential for mapping the UV-induced breakdown pathways of DecaBDE and PentaBDE mixtures in environmental matrices, allowing researchers to calculate exact congener-specific half-lives [2].

XLogP3

5.5

UNII

3HQ5QD2RX8

Other CAS

147217-79-6

Wikipedia

3,3',5-tribromodiphenyl ether

Dates

Last modified: 08-15-2023

Explore Compound Types